molecular formula C25H23N3O5 B1278125 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid CAS No. 324017-22-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid

Cat. No. B1278125
M. Wt: 445.5 g/mol
InChI Key: HFPDOFBZCSQAEJ-JOCHJYFZSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Synthesis of β-Amino Acids : The Arndt-Eistert protocol utilizes N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids to yield enantiomerically pure N-Fmoc-protected β-amino acids with high efficiency (Ellmerer-Müller et al., 1998).

  • Preparation for Solid-Phase Syntheses of β-Peptides : This compound is used in the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

  • Synthesis of Azatryptophan Derivatives : It is involved in synthesizing azatryptophan derivatives, which are significant in peptide-based drug discovery (Nimje et al., 2020).

  • Development of Self-Assembled Structures : This compound contributes to the creation of self-assembled structures from Fmoc-modified amino acids, leading to novel architectures for material science applications (Gour et al., 2021).

Biomedical and Imaging Applications

  • Solid-Phase Peptide Synthesis : It's used in the solid-phase peptide synthesis of biologically active peptides, demonstrating its versatility in biomedical applications (Paladino et al., 1993).

  • Bioimaging and Photophysics : The fluorene derivative of this compound has been explored for bioimaging, particularly for integrin-targeting, showing potential in medical diagnostics (Morales et al., 2010).

  • Brain Tumor Imaging with Positron Emission Tomography : This compound has been synthesized for use in positron emission tomography, especially for brain tumor imaging (McConathy et al., 2010).

Material Science Applications

  • Nanotube Dispersion : It's applied as a surfactant for carbon nanotubes, showing significance in materials science and nanotechnology (Cousins et al., 2009).

properties

IUPAC Name

(2R)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDOFBZCSQAEJ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444216
Record name MolPort-035-677-459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Aph(Cbm)-OH

CAS RN

324017-22-3
Record name MolPort-035-677-459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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